3'-O-Demethylpreussomerin I
Overview
Description
3’-O-Demethylpreussomerin I is a naturally occurring compound isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050 . It belongs to the class of preussomerins, which are known for their diverse biological activities. The molecular formula of 3’-O-Demethylpreussomerin I is C21H14O8, and it has a molecular weight of 394.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Demethylpreussomerin I involves the isolation of the compound from the fungus Microsphaeropsis sp. BCC 3050. The structures of preussomerins, including 3’-O-Demethylpreussomerin I, are elucidated using spectroscopic methods such as 1D- and 2D-NMR .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for 3’-O-Demethylpreussomerin I. The compound is primarily obtained through natural extraction from the fungus Microsphaeropsis sp. BCC 3050 .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Demethylpreussomerin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3’-O-Demethylpreussomerin I has several scientific research applications, particularly in the fields of chemistry, biology, and medicine :
Chemistry: It is used as a reference compound in the study of fungal metabolites and their chemical properties.
Industry: The compound’s unique chemical structure and biological activities make it a valuable tool in the development of new pharmaceuticals and bioactive agents.
Mechanism of Action
The mechanism of action of 3’-O-Demethylpreussomerin I involves its interaction with various molecular targets and pathways . The compound exerts its effects by:
Inhibiting Enzymes: It inhibits key enzymes involved in cellular processes, leading to cytotoxic effects on cancer cells.
Disrupting Cellular Functions: The compound interferes with cellular functions, such as DNA replication and protein synthesis, resulting in cell death.
Inducing Apoptosis: 3’-O-Demethylpreussomerin I induces apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
- Preussomerin E
- Preussomerin F
- Preussomerin G
- Preussomerin H
- Preussomerin I
- Deoxypreussomerin A
- Bipendensin (Palmarumycin C11)
Properties
IUPAC Name |
(13R)-7-hydroxy-13-methoxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O8/c1-25-13-7-10(23)8-3-2-4-11-15(8)20(13)27-12-6-5-9(22)14-16(12)21(28-11,29-20)19-18(26-19)17(14)24/h2-6,13,18-19,22H,7H2,1H3/t13-,18?,19?,20?,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGIJVUQQFDOAD-IBDSJRNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935876 | |
Record name | 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158204-29-6 | |
Record name | Preussomerin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158204296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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